Cas no 96-26-4 (Dihydroxyacetone)

Dihydroxyacetone (DHA) is a simple carbohydrate compound (C₃H₆O₃) widely recognized for its role in sunless tanning formulations. As a colorless sugar, it reacts with amino acids in the stratum corneum to produce a temporary browning effect (Maillard reaction), making it a key active in self-tanning products. DHA is favored for its non-toxic, FDA-approved status and compatibility with cosmetic formulations. It provides a gradual, natural-looking tan without UV exposure, reducing skin damage risks. Its stability in acidic to neutral pH ranges and water solubility enhance formulation flexibility. DHA is also used in biomedical research for glycation studies due to its reactive carbonyl group.
Dihydroxyacetone structure
Dihydroxyacetone structure
Product Name:Dihydroxyacetone
CAS No:96-26-4
MF:C3H6O3
MW:90.0779414176941
MDL:MFCD00004670
CID:34846
PubChem ID:670
Update Time:2025-08-20

Dihydroxyacetone Chemical and Physical Properties

Names and Identifiers

    • 1,3-Dihydroxyacetone
    • Dihydroxyacetone
    • 1,3-dihydroxypropan-2-one
    • DIHYDROXYACETONE EXTRA PURE FOR COSMETIC PURPOSES
    • 1,3-Dihydroxy-2-propanone
    • DHA
    • Glycerone
    • NSC 24343
    • Chromelin
    • Viticolor
    • Triulose
    • Soleal
    • Oxatone
    • Dihyxal
    • Oxantin
    • Otan
    • 2-Propanone, 1,3-dihydroxy-
    • 1,3-Dihydroxypropanone
    • 1,3-Dihydroxydimethyl ketone
    • Ketochromin
    • Bis(hydroxymethyl) ketone
    • dihydroxy-acetone
    • 2-Propanone, 1,3-dihydroxy
    • Dihydroxyacetone [USP]
    • O10DDW6JOO
    • RXKJFZQQPQGTFL-UHFFFAOYSA-N
    • Vitad
    • 1,3-Dihydroxy-2-propanone (ACI)
    • 2-Oxopropane-1,3-diol
    • MeSH ID: D004098
    • α,α′-Dihydroxyacetone
    • S12381
    • HY-Y0335
    • DIHYDROXYACETONE [INCI]
    • J-503909
    • DIHYDROXYACETONE [USP MONOGRAPH]
    • DIHYDROXYACETONE [MI]
    • 4-01-00-04119 (Beilstein Handbook Reference)
    • Dihydroxyacetone (USP)
    • DIHYDROXYACETONE [USP-RS]
    • CHEMBL1229937
    • DIHYDROXY ACETONE
    • EC 202-494-5
    • DIHYDROXYACETONE (USP-RS)
    • NS00004299
    • 1,3 Dihydroxy 2 Propanone
    • 1.3-dihydroxyacetone
    • Dihydroxypropanone
    • AKOS005259385
    • 96-26-4
    • DTXCID405072
    • EN300-121747
    • Chromelin (TN)
    • F0001-2767
    • AI3-24477
    • MFCD00004670
    • Protosol
    • Aliphatic ketone
    • alpha,alpha'-dihydroxyacetone
    • DB01775
    • UNII-O10DDW6JOO
    • D07841
    • EINECS 202-494-5
    • 2-Propanone,3-dihydroxy-
    • 1,3-propanediol-2-one
    • CS-W019614
    • CHEBI:16016
    • BRN 1740268
    • Z1255442144
    • FT-0649652
    • DIHYDROXYACETONE (MART.)
    • Q409618
    • NSC-24343
    • 1,3-dihydroxy-acetone
    • NSC24343
    • GS-3764
    • bmse000144
    • DIHYDROXYACETONE [FHFI]
    • FEMA NO. 4033
    • C00184
    • 1, 3-dihydroxypropan-2-one
    • Vitadye
    • SB83769
    • HSDB 7513
    • A845572
    • DIHYDROXYACETONE [WHO-DD]
    • 1,3-Dihydroxyaceton
    • DTXSID0025072
    • DIHYDROXYACETONE (USP MONOGRAPH)
    • 08CB5E10-C843-45EE-8556-4313C8E0BEA2
    • Q-101302
    • DIHYDROXYACETONE [VANDF]
    • SY038299
    • 1,3-Dihydroxyacetone (DHA)
    • a,a'-Dihydroxyacetone
    • D5818
    • DIHYDROXYACETONE [HSDB]
    • CCRIS 4899
    • 1,3-dihyroxy-acetone
    • DIHYDROXYACETONE [MART.]
    • InChI=1/C3H6O3/c4-1-3(6)2-5/h4-5H,1-2H
    • DA-69392
    • BRD-K18637542-001-01-7
    • MDL: MFCD00004670
    • Inchi: 1S/C3H6O3/c4-1-3(6)2-5/h4-5H,1-2H2
    • InChI Key: RXKJFZQQPQGTFL-UHFFFAOYSA-N
    • SMILES: O=C(CO)CO
    • BRN: 1740268

Computed Properties

  • Exact Mass: 90.03170
  • Monoisotopic Mass: 90.031694
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 2
  • Complexity: 44
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.5
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: -1.4

Experimental Properties

  • Color/Form: White powdery crystals with sweet taste
  • Density: 1.1385 (rough estimate)
  • Melting Point: 75-80 ºC
  • Boiling Point: 213.7°C at 760 mmHg
  • Flash Point: 97.3°C
  • Refractive Index: 1.4540 (estimate)
  • Water Partition Coefficient: >250 g/L (20 ºC)
  • Stability/Shelf Life: Stable. Combustible. Hygroscopic.
  • PSA: 57.53000
  • LogP: -1.45990
  • FEMA: 4033
  • Solubility: Soluble in water, ethanol, ether, acetone and other organic solvents

Dihydroxyacetone Security Information

Dihydroxyacetone Customs Data

  • HS CODE:2914400090
  • Customs Data:

    China Customs Code:

    2914400090

    Overview:

    2914400090 Other ketone alcohols and ketone aldehydes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914400090 other ketone-alcohols and ketone-aldehydes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

Dihydroxyacetone Pricemore >>

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Dihydroxyacetone Production Method

Production Method 1

Reaction Conditions
1.1C:H2SO4, S:H2O, 1 h, 100°C
Reference
Catalytic Transformation of Biomass-Derived Hemicellulose Sugars by the One-Pot Method into Oxalic, Lactic, and Levulinic Acids Using a Homogeneous H2SO4 Catalyst
By Sobus, Natalia and Czekaj, Izabela, Catalysts, 2023, 13(2), 349

Production Method 2

Reaction Conditions
1.1R:O2, C:Pt, C:Ni, C:Zr, S:H2O, rt → 60°C; 6 h, 60°C, 10 bar
Reference
Catalytic Oxidation of Glycerol over Pt Supported on MOF-Derived Carbon Nanosheets
By Ke, Yihu et al, ACS Omega, 2022, 7(50), 46452-46465

Production Method 3

Reaction Conditions
1.1 Reagents: Trichloroisocyanuric acid Catalysts: Aluminum trichloride hexahydrate Solvents: Acetonitrile ;  30 min, rt
1.2 Solvents: Acetonitrile ;  18 h, 80 °C
Reference
An Efficient Chemical Conversion of Glycerol to Dihydroxyacetone
Ulgheri, Fausta; Spanu, Pietro, ChemistrySelect, 2018, 3(41), 11569-11572

Production Method 4

Reaction Conditions
1.1 Catalysts: Bismuth oxide (Bi2O3) ,  Chloroplatinic acid Solvents: Water ;  24 h
Reference
Photocatalytic production of 1,3-dihydroxyacetone
, Germany, , ,

Production Method 5

Reaction Conditions
1.1 Catalysts: Formolase (synthetic Pseudomonas fluorescens strain biovar-I) Solvents: Tetrahydrofuran ,  Water ;  48 h, pH 7, 30 °C
Reference
Enantioselective Reductive Oligomerization of Carbon Dioxide into L-Erythrulose via a Chemoenzymatic Catalysis
Desmons, Sarah ; Grayson-Steel, Katie; Nunez-Dallos, Nelson; Vendier, Laure; Hurtado, John ; et al, Journal of the American Chemical Society, 2021, 143(39), 16274-16283

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 40 °C
Reference
The indirect conversion of glycerol into 1,3-dihydroxyacetone over magnetic polystyrene nanosphere immobilized TEMPO catalyst
Wang, Jianli; Zhang, Miao; Zheng, Zhi; Yu, Fengwen; Ji, Jianbing, Chemical Engineering Journal (Amsterdam, 2013, 229, 234-238

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Method for synthesizing 1,3-dihydroxyacetone by indirect oxidation of glycerol
, China, , ,

Production Method 8

Reaction Conditions
Reference
Fermentative production of dihydroxyacetone
, Japan, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Quinone Catalysts: Palladium(2+), bis[μ-(acetato-κO:κO′)]bis(2,9-dimethyl-1,10-phenanthroline-κN1,κ… Solvents: Acetonitrile ,  Water ;  4 h, 23 °C
Reference
Selective Catalytic Oxidation of Glycerol to Dihydroxyacetone
Painter, Ron M.; Pearson, David M.; Waymouth, Robert M., Angewandte Chemie, 2010, 49(49), 9456-9459

Production Method 10

Reaction Conditions
1.1R:O2, C:Au, S:MeOH, 8 h, 140°C, 30 bar
Reference
Airborne Preparation of Small Gold Nanoparticles Dispersed on Mesoporous Silica for the Catalytic Oxidation of Glycerol to Dihydroxyacetone
By Van der Verren, Margot et al, ACS Applied Nano Materials, 2022, 5(12), 18977-18985

Production Method 11

Reaction Conditions
1.1R:CeO2, R:KOH, C:Pt, 4 h, 60°C
Reference
Tuning the Product Selectivity toward the High Yield of Glyceric Acid in Pt-CeO2/CNT Electrocatalyzed Oxidation of Glycerol
By Li, Jiefei et al, ChemCatChem, 2022, 14(16), e202200509

Production Method 12

Reaction Conditions
1.1 Reagents: Methanol Solvents: Water ;  30 min, pH 8 - 9, 4 °C; 3 d, rt
Reference
Exploratory Experiments on the Chemistry of the "Glyoxylate Scenario": Formation of Keto-Sugars from Dihydroxyfumarate
Sagi, Vasudeva Naidu; Punna, Venkateshwarlu; Hu, Fang; Meher, Geeta; Krishnamurthy, Ramanarayanan, Journal of the American Chemical Society, 2012, 134(7), 3577-3589

Production Method 13

Reaction Conditions
1.1 Reagents: Trichloroisocyanuric acid Catalysts: Aluminum trichloride hexahydrate Solvents: Acetonitrile ;  18 h, rt
Reference
Method for the selective oxidation of glycerol to dihydroxyacetone
, World Intellectual Property Organization, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Water Catalysts: Amberlyst 15 ;  10 min, 30 °C
Reference
A novel reactive distillation approach for producing 1,3-dihydroxyacetone from glycerol
Hong, Xi; Lira, Carl T.; Miller, Dennis J., AIChE Annual Meeting, 2011, 641,

Production Method 15

Reaction Conditions
1.1 Reagents: NAD Catalysts: Iron oxide (Fe3O4) ,  Silica ,  Dehydrogenase, glycerol Solvents: Water ;  60 min, pH 10, 25 °C
Reference
Immobilization of glycerol dehydrogenase on magnetic silica nanoparticles for conversion of glycerol to value-added 1,3-dihydroxyacetone
Zheng, Muqing; Zhang, Songping, Biocatalysis and Biotransformation, 2011, 29(6), 278-287

Production Method 16

Reaction Conditions
1.1 Reagents: Water Catalysts: Hydroxylapatite (Ca5(OH)(PO4)3) ;  85 °C
Reference
Efficient Ketose Production by a Hydroxyapatite Catalyst in a Continuous Flow Module
Usami, Kaho; Xiao, Kejing; Okamoto, Akimitsu, ACS Sustainable Chemistry & Engineering, 2019, 7(3), 3372-3377

Production Method 17

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 40 °C
Reference
Novel Process for 1,3-Dihydroxyacetone Production from Glycerol. 1. Technological Feasibility Study and Process Design
Zheng, Zhi; Luo, Min; Yu, Jianer; Wang, Jianli; Ji, Jianbing, Industrial & Engineering Chemistry Research, 2012, 51(9), 3715-3721

Production Method 18

Reaction Conditions
1.1 Catalysts: Tempo ,  Cu2+ (AlO(OH)-supported) Solvents: Acetonitrile ,  Water ;  12 h, 60 °C
Reference
Process for the preparation of ketol compounds
, Japan, , ,

Production Method 19

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Chloroauric acid ,  Chloroplatinic acid Solvents: Water ;  2.5 h, pH 12, 60 °C
1.2 Reagents: Sulfuric acid Solvents: Water
Reference
Method for selective production dihydroxyacetone from glycerol as well as production a metal catalyst for selective oxidation of glycerol
, Germany, , ,

Production Method 20

Reaction Conditions
1.1 Reagents: 5-Thiazoleethanol, 4-methyl-, hydrochloride (1:1) ,  Sodium chloride ,  Polystyrene
Reference
Preparation of 1,3-dihydroxyacetone from formaldehyde
, Japan, , ,

Production Method 21

Reaction Conditions
1.1 Reagents: Disodium phosphate Catalysts: 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide Solvents: Water
Reference
Preparation of 1,3-dihydroxyacetone
, Japan, , ,

Production Method 22

Reaction Conditions
Reference
Intensifying the conversion of glycerol to dihydroxyacetone by Acetobacter suboxydans
Sattler, K., Zeitschrift fuer Allgemeine Mikrobiologie, 1965, 5(2), 136-46

Production Method 23

Reaction Conditions
Reference
Studies on aerobic fermentation. IV. Fermentative production of dihydroxyacetone by Acetobacter suboxydans ATCC 621
Yamada, Shigeki; Nabe, Koichi; Izuo, Nobuhiko; Wada, Mitsuru; Chibata, Ichiro, Journal of Fermentation Technology, 1979, 57(3), 215-20

Production Method 24

Reaction Conditions
1.1 Catalysts: Diethylene glycol diethyl ether ,  Triethylamine ,  Benzothiazolium, 3-hexadecyl-, bromide (1:1) Solvents: Dimethylformamide
Reference
Preparation of dihydroxyacetone by thiazolium ylide catalyzed condensation of paraformaldehyde
, Germany, , ,

Production Method 25

Reaction Conditions
1.1R:O2, C:9028-14-2, S:H2O, pH 9.5
Reference
Aerobic photobiocatalysis enabled by combining core-shell nanophotoreactors and native enzymes
By Wei, Wenxin et al, Journal of the American Chemical Society, 2022, 144(16), 7320-7326

Dihydroxyacetone Raw materials

Dihydroxyacetone Preparation Products

Dihydroxyacetone Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:96-26-4)1,3-Dihydroxyacetone
Order Number:sfd14237
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:96-26-4)1,3-Dihydroxyacetone
Order Number:LE2913;LE5872440;LE16084
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:43
Price ($):discuss personally
Email:18501500038@163.com

Dihydroxyacetone Spectrogram

1H NMR Bruker Water
1H NMR
13C NMR
13C NMR

Additional information on Dihydroxyacetone

Comprehensive Guide to Dihydroxyacetone (CAS No. 96-26-4): Properties, Applications, and Trends

Dihydroxyacetone (DHA), with the CAS number 96-26-4, is a simple carbohydrate compound widely recognized for its role in sunless tanning products. This three-carbon sugar is a key ingredient in self-tanners, offering a safe and effective alternative to UV exposure. Beyond cosmetics, DHA has applications in pharmaceuticals, food additives, and chemical synthesis. Its versatility and non-toxic nature make it a popular choice in various industries. In this article, we delve into the science behind Dihydroxyacetone, its benefits, and how it aligns with modern consumer trends like clean beauty and sustainable skincare.

The chemical structure of Dihydroxyacetone (C3H6O3) consists of two hydroxyl groups and a carbonyl group, making it highly reactive. This reactivity is the foundation of its tanning mechanism: when applied to the skin, DHA reacts with amino acids in the stratum corneum to produce melanoidins, which mimic a natural tan. Unlike traditional tanning methods, this process doesn’t involve DNA damage, addressing growing concerns about skin cancer risks and premature aging. Searches for "safe tanning alternatives" and "chemical-free self-tanners" have surged, reflecting consumer demand for products like DHA-based solutions.

In the cosmetics industry, DHA is celebrated for its ability to deliver a streak-free, natural-looking tan. Brands are innovating with formulations that combine Dihydroxyacetone with moisturizers, antioxidants, and even SPF boosters to enhance user experience. Keywords such as "best organic self-tanner" and "DHA-free vs. DHA-based tanners" dominate beauty forums, highlighting the compound’s relevance. Additionally, the rise of "clean beauty" movements has propelled DHA into the spotlight, as it is often derived from plant-based sources like sugar beets or sugarcane.

Beyond tanning, CAS 96-26-4 finds use in medical and biochemical research. Its role as a precursor in glycolysis and gluconeogenesis pathways makes it valuable for studying metabolic disorders. Researchers also explore DHA’s potential in wound healing and as a carrier for drug delivery systems. These applications are frequently searched under terms like "DHA in medicine" and "biochemical uses of Dihydroxyacetone," underscoring its interdisciplinary importance.

Sustainability is another hot topic tied to Dihydroxyacetone. As consumers prioritize eco-friendly products, manufacturers are adopting green chemistry principles to produce DHA with minimal environmental impact. Questions like "Is DHA biodegradable?" and "sustainable tanning products" are increasingly common, reflecting a shift toward conscious consumption. Companies are responding by highlighting DHA’s biodegradability and low toxicity in their marketing campaigns.

In conclusion, Dihydroxyacetone (CAS 96-26-4) is a multifaceted compound with growing relevance in cosmetics, medicine, and sustainable industries. Its alignment with trends like clean beauty, safety-conscious skincare, and green chemistry ensures its continued popularity. Whether you’re a formulator, researcher, or consumer, understanding DHA’s properties and applications can help you make informed decisions in a rapidly evolving market.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:96-26-4)1,3-Dihydroxyacetone
sfd14237
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:96-26-4)1,3-Dihydroxyacetone
LE2913;LE5872440;LE16084
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
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